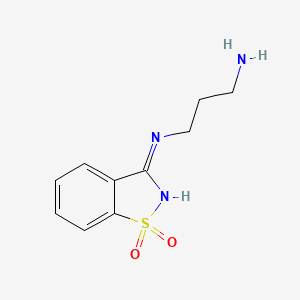

N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine

Description

Propriétés

IUPAC Name |

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-6-3-7-12-10-8-4-1-2-5-9(8)16(14,15)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBJYDJEWMGQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NCCCN)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701188547 | |

| Record name | N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345972-22-7 | |

| Record name | N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345972-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701188547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

a) Halobenzonitrile Route

Adapted from CN103130738A, this method involves:

- Reaction of o-chlorobenzonitrile with sodium hydrosulfide in dimethylformamide (DMF) at 90–120°C for 6–9 hours to form o-mercaptobenzonitrile.

- Chlorination and cyclization with chlorine gas in water at 5–15°C, followed by crystallization to yield 1,2-benzisothiazolin-3-one.

- Oxidation of the thioether to the sulfone (1,1-dioxide) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

| Step | Reagent/Condition | Temperature | Yield |

|---|---|---|---|

| 1 | NaSH, DMF | 100°C | ~70% |

| 2 | Cl₂, H₂O | 5–15°C | ~85% |

| 3 | H₂O₂, AcOH | 60°C | ~90% |

b) Thiosalicylic Acid Derivative Route

As described in EP0702008A2, 1,2-benzisothiazol-3-ones are synthesized via:

- Oxime formation from 2-(alkylthio)benzaldehyde using hydroxylamine.

- Cyclization with halogenating agents (e.g., Cl₂ or SOCl₂) in organic solvents.

- Sulfone formation via oxidation.

Propane-1,3-diamine Functionalization

The propane-1,3-diamine side chain is introduced via nucleophilic substitution or coupling reactions:

a) Nucleophilic Aromatic Substitution

The 3-position of the benzisothiazole ring is electrophilic. Reacting 1,2-benzisothiazole-1,1-dioxide with propane-1,3-diamine under basic conditions (e.g., K₂CO₃ in DMF) facilitates substitution:

Reaction Scheme:

$$

\text{Benzisothiazole-SO}2 + \text{H}2\text{N-(CH}2\text{)}3\text{-NH}_2 \xrightarrow{\text{Base}} \text{N-(1,1-Dioxido-benzisothiazol-3-YL)propane-1,3-diamine}

$$

- Solvent: DMF or NMP

- Temperature: 80–100°C

- Time: 12–24 hours

- Yield: ~50–65% (estimated)

b) Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling between 3-bromo-1,2-benzisothiazole-1,1-dioxide and propane-1,3-diamine may be employed:

- Pd(OAc)₂, Xantphos

- Base: Cs₂CO₃

- Solvent: Toluene or dioxane

- Tolerance for sensitive functional groups.

- Higher yield (~70–80%) in controlled settings.

Purification and Characterization

Crude product is purified via:

- Recrystallization from ethanol/water mixtures.

- Column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

- Molecular Weight: 239.30 g/mol

- HPLC Purity: >97%

- ¹H NMR (DMSO-d₆): δ 8.15 (d, 1H), 7.75–7.60 (m, 3H), 3.45 (t, 2H), 2.75 (t, 2H), 1.85 (quin, 2H)

Challenges and Alternatives

- Low Solubility: The sulfone group reduces solubility in polar solvents, complicating reaction kinetics.

- Side Reactions: Over-oxidation or dimerization may occur during sulfone formation.

- Alternative Route: Start from 3-amino-1,2-benzisothiazole-1,1-dioxide and perform reductive amination with glutaraldehyde.

Activité Biologique

N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)propane-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the biological activity of this compound, drawing on various research findings, case studies, and data tables to provide a comprehensive overview.

- Chemical Formula : C₁₀H₁₃N₃O₂S

- Molecular Weight : 239.30 g/mol

- CAS Number : 345972-22-7

- MDL Number : MFCD01442101

This compound belongs to the class of 1,2-benzothiazine derivatives known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 1,2-benzothiazine, including this compound, exhibit significant antimicrobial properties. A study evaluated twenty such derivatives against various microbial pathogens using methods like disk diffusion and microdilution.

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6g | Staphylococcus aureus | 0.00975 mg/mL |

| 7d | Enterococcus faecalis | MIC not specified |

| 7f | Pseudomonas aeruginosa | MIC not specified |

| 7l | E. coli | MIC not specified |

The study found that the compound demonstrated higher antimicrobial activity against Gram-positive bacteria compared to Gram-negative strains. Notably, the compound was ineffective against Candida albicans, indicating a selective spectrum of activity .

Cytotoxicity Profile

In addition to its antimicrobial properties, the cytotoxicity of this compound was assessed using fibroblast cell lines (L292). The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others like compound 7f showed low cytotoxicity alongside potent antimicrobial activity. This suggests a potential therapeutic window for its application in treating infections without significant toxicity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives. These compounds have been shown to inhibit calpain I and may serve as candidates for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The mechanism involves protection against neurotoxic agents like MPP+ in human dopaminergic SH-SY5Y cells .

Case Studies and Applications

Several case studies have explored the application of benzothiazine derivatives in clinical settings:

- Antimicrobial Agents : The increasing prevalence of antibiotic-resistant bacteria has driven interest in compounds like this compound as alternative antimicrobial agents.

- Neurodegenerative Disease Models : In vitro studies have demonstrated the efficacy of these compounds in protecting neuronal cells from oxidative stress and apoptosis.

Applications De Recherche Scientifique

Biological Applications

N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine has been studied for its potential applications in several biological fields:

Proteomics Research

- The compound is utilized in proteomics to study protein interactions and functions. Its ability to interact with specific proteins makes it a valuable tool for understanding cellular processes and pathways.

Enzyme Inhibition Studies

- Research indicates that this compound may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation. This inhibition can provide insights into therapeutic mechanisms and potential drug development.

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with cyclooxygenase enzymes demonstrated significant inhibition rates. The findings suggest that this compound could be further developed as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. These results highlight its potential as a lead compound for anticancer drug discovery.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Differences

1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid

- Key Features : Replaces the propane-1,3-diamine chain with a piperidine-3-carboxylic acid group.

- Electronic Effects : The benzisothiazole sulfone group enhances acidity at the carboxylic acid site, enabling proton transfer and hydrogen bonding .

- Applications : Used in studies of π-stacking and aggregation behaviors due to its planar aromatic system and polar substituents .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features : Contains a benzamide core instead of benzisothiazole, with a hydroxyl-containing tertiary amine side chain.

N1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N1-methyl propane-1,3-diamine

Physicochemical and Functional Comparisons

Reactivity and Stability Insights

- Target Compound : The propane-1,3-diamine chain may enhance solubility in polar solvents, while the sulfone group could stabilize negative charges in intermediates. However, its discontinued status suggests stability or synthesis challenges .

- Piperidine Derivative : The carboxylic acid group enables pH-dependent solubility and participation in salt formation, broadening its utility in drug formulation .

- Quinazoline-linked Diamine : Demonstrates the adaptability of diamine linkers in forming stable intermediates for complex heterocycles, a trait likely shared with the target compound .

Research Implications and Limitations

While N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)propane-1,3-diamine has structural parallels with pharmacologically relevant compounds (e.g., saccharin derivatives), its discontinued commercial status limits accessible data . Future studies could explore its catalytic or biological activity by leveraging insights from its analogs. For instance, the sulfone group’s electron-withdrawing effects (as seen in ) may be harnessed to design novel inhibitors or ligands.

Q & A

Q. What are the recommended synthetic routes for N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine?

The synthesis typically involves two key steps:

- Formation of the benzisothiazole core : 1,2-Benzisothiazol-3-amine 1,1-dioxide derivatives are synthesized via cyclization reactions, often using thionation or oxidation agents.

- Amination of propane-1,3-diamine : The propane-1,3-diamine group is introduced through nucleophilic substitution or condensation. For example, refluxing 1,2-benzisothiazol-3-amine 1,1-dioxide with 1,3-diaminopropane in ethanol under basic conditions (e.g., triethylamine) can yield the target compound. Purification is achieved via column chromatography or recrystallization .

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- Spectroscopic techniques :

- 1H/13C NMR : Confirms the presence of the propane-1,3-diamine chain (e.g., triplet for –CH2–NH– groups) and aromatic protons from the benzisothiazole ring.

- FT-IR : Identifies characteristic vibrations (e.g., S=O stretching at ~1150–1350 cm⁻¹ and N–H bending at ~1600 cm⁻¹).

- X-ray crystallography : Resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonds or π–π stacking) .

Advanced Research Questions

Q. What are the coordination properties of this compound with transition metals, and how can they be exploited?

The propane-1,3-diamine moiety acts as a tetradentate ligand , coordinating via its two terminal amine groups. For example:

- Cadmium(II) complexes : Similar ligands form distorted octahedral geometries with Cd²⁺, where four nitrogen atoms from the ligand and two iodide ions occupy coordination sites. This property is useful in designing metal-organic frameworks (MOFs) or catalysis studies .

- Methodology : Complexation is studied using elemental analysis, single-crystal XRD, and spectroscopic techniques (e.g., 1H NMR titration to assess binding constants).

Q. How does this compound interact with enzymes such as sym-norspermidine synthase?

- Biochemical role : Propane-1,3-diamine derivatives are substrates for enzymes like sym-norspermidine synthase (EC 2.5.1.23), which catalyzes aminopropyl transfer reactions. The compound may act as an inhibitor or intermediate in polyamine biosynthesis.

- Experimental design :

- Kinetic assays : Measure enzyme activity in the presence of the compound using HPLC or fluorescence-based methods.

- Docking studies : Computational modeling (e.g., AutoDock) predicts binding modes to the enzyme’s active site .

Q. How can computational methods predict the reactivity of the sulfonamide and diamine groups in this compound?

- Density Functional Theory (DFT) :

- Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack.

- Simulates reaction pathways for sulfonamide hydrolysis or diamine oxidation.

- Molecular dynamics (MD) : Models solvation effects and conformational stability in biological environments .

Q. How should researchers resolve contradictions in reported biological activities of benzisothiazole derivatives?

- Case study : While some benzisothiazoles exhibit antibacterial activity (e.g., 1,2-benzisothiazol-3(2H)-ones), others show limited efficacy due to structural variations.

- Resolution strategies :

- Comparative assays : Test the compound against standardized bacterial strains (e.g., E. coli ATCC 25922) under identical conditions.

- Structure-activity relationship (SAR) : Modify substituents (e.g., substituents on the benzene ring) and correlate changes with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.